Imipramine N-oxide monohydrate CAS 6829-98-7 properties
Imipramine N-oxide monohydrate CAS 6829-98-7 properties
Technical Monograph: Imipramine N-Oxide Monohydrate (CAS 6829-98-7)
Part 1: Executive Summary
Imipramine N-oxide (Imipraminoxide) is a pivotal pharmacologically active metabolite and prodrug of the tricyclic antidepressant (TCA) imipramine. Characterized by the oxidation of the tertiary amine side chain, this compound represents a critical "soft spot" in TCA metabolism, mediated primarily by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes.
Unlike its parent compound, Imipramine N-oxide exhibits a distinct pharmacological profile with reduced anticholinergic and antiadrenergic side effects while maintaining antidepressant efficacy. In drug development, it serves as a vital reference standard for metabolic stability assays and a model substrate for studying reversible metabolic redox cycling (N-oxygenation vs. N-reduction).
Part 2: Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide |
| CAS Number | 6829-98-7 (Monohydrate) / 6829-98-7 (General) |
| Molecular Formula | C₁₉H₂₄N₂O[1][2][3][4][5][6][7][8] · H₂O |
| Molecular Weight | 296.41 g/mol (Anhydrous), ~314.42 g/mol (Monohydrate) |
| Appearance | White to off-white needle-shaped crystals |
| Melting Point | 120–123°C (dec) [Base]; 75–79°C [Monohydrate] |
| Solubility | Soluble in methanol, ethanol, acetone, benzene; Sparingly soluble in ether. |
| pKa | ~4.5 (N-oxide oxygen protonation) |
| Stability | Hygroscopic; Thermally labile (susceptible to Cope elimination at high temps). |
Part 3: Pharmacology & Metabolic Pathways
Mechanism of Action
Imipramine N-oxide functions as a serotonin and norepinephrine reuptake inhibitor. However, its in vivo activity is complicated by its "prodrug" nature; it is rapidly reduced back to imipramine in systemic circulation, particularly under hypoxic conditions or by specific reductases in the liver and red blood cells.
Metabolic Redox Cycling
The formation of Imipramine N-oxide is a detoxification pathway, increasing polarity for excretion. However, the reaction is reversible.
-
Forward Reaction (N-Oxygenation): Catalyzed by FMO1 (kidney/intestine) and FMO3 (liver), and to a lesser extent by CYP isoenzymes.
-
Reverse Reaction (N-Reduction): Catalyzed by aldehyde oxidase, xanthine oxidase, and mitochondrial reductases.
Diagram 1: Metabolic Interconversion Pathway
Caption: Metabolic fate of Imipramine, highlighting the reversible redox cycling between the parent drug and its N-oxide metabolite.[5]
Part 4: Synthesis & Preparation Protocols
Objective: Selective oxidation of the tertiary amine without affecting the dibenzazepine ring system.
Protocol 4.1: Chemical Synthesis via Hydrogen Peroxide
-
Reagents: Imipramine free base, 30% Hydrogen Peroxide (
), Methanol, Manganese Dioxide ( ). -
Step-by-Step:
-
Dissolution: Dissolve 10 mmol (2.80 g) of Imipramine free base in 50 mL of methanol.
-
Oxidation: Dropwise add 15 mmol of 30%
while stirring at 0–5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (System: Methanol/Acetone 1:1). The N-oxide will exhibit a lower
value than the parent. -
Quenching: Add catalytic amounts of
to decompose excess peroxide (indicated by cessation of bubbling). Filter through Celite.[7] -
Isolation: Evaporate solvent under reduced pressure (keep bath <40°C to prevent thermal degradation).
-
Crystallization: Recrystallize the residue from acetone/ether to yield white needles.
-
Part 5: Analytical Characterization & Quantification
Challenge: N-oxides are thermally unstable and can revert to the parent amine in Gas Chromatography (GC) injectors. LC-MS or HPLC is mandatory.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC)
This method utilizes a silica column (HILIC mode) to separate the highly polar N-oxide from the hydrophobic parent.
-
Column: LiChrospher Si60 (250 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile : Methanol : 28% Ammonia Water (73 : 25 : 2 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 228 nm.
-
Retention Order: Desipramine < Imipramine < Imipramine N-oxide.
-
Note: In this normal-phase/HILIC system, the polar N-oxide interacts strongly with the silica, often eluting after or distinctly from the parent, depending on ammonia concentration.
-
Protocol 5.2: Sample Preparation for Biological Matrices (Self-Validating)
Critical Step: Prevent ex vivo reduction. N-oxides can be reduced back to imipramine by hemoglobin and tissue enzymes during extraction.
-
Collection: Collect blood/tissue into tubes containing Methimazole (1 mM) or Sodium Azide to inhibit FMO and reductase activity immediately.
-
Extraction:
-
Add 100 µL plasma to 10 µL Internal Standard (Trimipramine).
-
Alkalinize with 50 µL 0.1 M NaOH.
-
Extract with 1 mL Hexane:Isoamyl Alcohol (98:2).
-
Crucial: The N-oxide is polar and may remain in the aqueous phase or extract poorly with non-polar solvents. For N-oxide recovery, use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge (MCX) or Liquid-Liquid extraction using Dichloromethane .
-
-
Reconstitution: Evaporate organic layer under Nitrogen at 35°C. Reconstitute in Mobile Phase.
Diagram 2: Analytical Workflow
Caption: Analytical workflow emphasizing the critical stabilization step to prevent ex vivo reduction of the N-oxide.
Part 6: References
-
Bickel, M. H., et al. (1968).[5][9][10] "Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro." Biochemical and Biophysical Research Communications.
-
Nagy, P. I., & Török, G. (2024). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry.
-
Hutt, A. J., et al. (1983).[11] "Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine." Xenobiotica.
-
Haefeli, E., et al. (1978). "The kinetics of imipramine-N-oxide in rats." Acta Pharmacologica et Toxicologica.
-
TargetMol. (2024). "Imipramine N-oxide Chemical Properties and Safety Data." TargetMol Chemicals Inc.
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- 1. IMIPRAMINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. (PDF) Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection [academia.edu]
- 4. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The kinetics of imipramine-N-oxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijper.org [ijper.org]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
